N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine

Alpha-1 adrenoceptor pharmacology Receptor binding affinity Structure-activity relationship

The compound with CAS number 76362-29-3, systematically named N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine, is a synthetic quinazoline derivative with a molecular formula of C14H21N5O2 and a molecular weight of 291.35 g/mol. It is formally designated as Alfuzosin EP Impurity D (also known as Deacylated Alfuzosin or Alfuzosin USP Related Compound D) and is recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) as a specified impurity of the α1-adrenoceptor antagonist alfuzosin hydrochloride.

Molecular Formula C14H21N5O2
Molecular Weight 291.35 g/mol
CAS No. 76362-29-3
Cat. No. B1669950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine
CAS76362-29-3
SynonymsDeacylated alfuzosin;  Alfuzosin hydrochloride impurity D;  Alfuzosin Impurity D.
Molecular FormulaC14H21N5O2
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESCN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
InChIInChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18)
InChIKeyHVTJQTPDNHTWGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

76362-29-3 (N2-(3-Aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine) – Chemical Identity, Pharmacopoeial Designation, and Core Structural Characteristics


The compound with CAS number 76362-29-3, systematically named N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine, is a synthetic quinazoline derivative with a molecular formula of C14H21N5O2 and a molecular weight of 291.35 g/mol . It is formally designated as Alfuzosin EP Impurity D (also known as Deacylated Alfuzosin or Alfuzosin USP Related Compound D) and is recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) as a specified impurity of the α1-adrenoceptor antagonist alfuzosin hydrochloride [1]. Structural characterization confirms a 6,7-dimethoxy substitution on the quinazoline core with an N2-methyl-N2-(3-aminopropyl) side chain at position 2, differentiating it from the parent drug which bears an additional tetrahydrofuroyl amide moiety [2].

Why Interchanging 76362-29-3 with Other Quinazoline-2,4-diamine Analogs Fails to Meet Pharmacopoeial and Research Selectivity Requirements


Generic substitution of 76362-29-3 with structurally similar quinazoline-2,4-diamine analogs (e.g., alfuzosin, other EP-specified impurities such as Impurity A, B, E, F, or G) is functionally impossible because this compound serves a distinct, quantifiable role as a chromatographic and pharmacopoeial reference marker. The British Pharmacopoeia prescribes a minimum resolution factor of ≥2.0 between Impurity D and Impurity E in system suitability testing, and the European Pharmacopoeia assigns Impurity D a relative retention time (RRT) of approximately 0.4 versus alfuzosin (RRT = 1.0), while Impurity B (RRT ≈ 0.57), Impurity F (RRT ≈ 0.63), and Impurity G (RRT ≈ 0.9) occupy different elution windows [1]. Furthermore, this deacylated derivative retains measurable α1A-adrenoceptor binding affinity (Ki = 0.33 nM) that is distinct from alfuzosin itself (Ki = 2.4 nM for α1A) [2]. These orthogonal identity criteria—chromatographic retention, pharmacopoeial resolution specifications, and divergent receptor affinity—mean that even closely related 2,4-diamino-6,7-dimethoxyquinazoline derivatives cannot be interchanged in validated analytical methods, regulatory impurity profiling, or receptor pharmacology studies without complete re-validation.

Quantitative Differentiation Evidence for 76362-29-3 Relative to Alfuzosin and Other Quinazoline Alpha-1 Antagonists


Human α1A-Adrenoceptor Binding Affinity: 76362-29-3 (Ki = 0.33 nM) Versus Alfuzosin (Ki = 2.4 nM) and Terazosin (Ki = 6.51 nM)

In radioligand binding assays using human cloned α1A-adrenoceptors, 76362-29-3 (Deacylated Alfuzosin / Alfuzosin EP Impurity D) demonstrates a Ki of 0.33 nM [1]. By comparison, the parent drug alfuzosin exhibits a Ki of 2.4 nM at the same recombinant human α1A-adrenoceptor subtype, representing an approximately 7.3-fold lower binding affinity [2]. Terazosin, another clinically used quinazoline-based α1-antagonist, displays a Ki of 6.51 nM for the α1a subtype, reflecting a roughly 20-fold lower affinity than 76362-29-3 [3]. This marked enhancement in target engagement for the deacylated impurity relative to both its parent and a structurally analogous therapeutic agent establishes a clear pharmacological differentiation.

Alpha-1 adrenoceptor pharmacology Receptor binding affinity Structure-activity relationship

Pharmacopoeial Relative Retention Time (RRT) Separation: Impurity D (RRT ≈ 0.4) Versus Alfuzosin (RRT = 1.0) and Co-occurring Impurities

Under the British Pharmacopoeia (BP) chromatographic conditions for alfuzosin hydrochloride (end-capped ODS column, isocratic elution, UV detection at 254 nm), 76362-29-3 (Impurity D) elutes with a relative retention time (RRT) of approximately 0.4 relative to alfuzosin (RRT = 1.0, retention time ~9 min) [1]. In the same system, Impurity B shows RRT ≈ 0.57, Impurity F shows RRT ≈ 0.63, and Impurity G shows RRT ≈ 0.9 [1]. Additionally, the BP requires a minimum resolution factor of ≥2.0 between the Impurity D peak and the Impurity E peak, providing a quantitative system suitability criterion unique to this separation [2]. This chromatographic behavior is orthogonal to other impurities and cannot be reproduced by any other single EP-specified alfuzosin impurity.

Pharmaceutical impurity profiling Pharmacopoeial identity testing HPLC method validation

Stability-Indicating HPTLC Quantification of Impurity D as an Alfuzosin Degradation Marker

A stability-indicating high-performance thin-layer chromatography (HPTLC) method developed for simultaneous detection of alfuzosin hydrochloride and its official impurities subjected alfuzosin to hydrolytic, oxidative, thermal, and photolytic stress conditions [1]. Among the degradation products structurally elucidated by IR and mass spectrometry, Impurity D (76362-29-3) was identified as a key stress-induced degradation species, alongside solifenacin impurities A, E, and I, but distinct from other alfuzosin impurities [1]. The HPTLC method achieved chromatographic separation on silica gel 60 F254 plates using ethyl acetate:toluene:ethanol:ammonia (5:2:3:0.4, v/v/v/v) as mobile phase, with Impurity D exhibiting a specific Rf value that is quantitatively distinguishable from alfuzosin and co-occurring impurities under these conditions [2].

Stability-indicating assay HPTLC impurity quantification Forced degradation studies

Physicochemical Property Differentiation: Molecular Weight, H-Bond Donor/Acceptor Profile, and Conformational Flexibility Relative to Other EP Impurities

Among the six EP-specified alfuzosin impurities (A through G), 76362-29-3 (Impurity D) possesses a molecular weight of 291.35 g/mol (free base) and a molecular formula of C14H21N5O2, which differs from Impurity A (alfuzosin itself, MW 403.5, C19H27N5O4), Impurity B (MW 361.4), Impurity E (MW 333.4), and Impurity F (MW 284.1) [1]. The rotatable bond count of Impurity D is approximately double that of Impurity F (which bears a rigid cyanoethyl group), conferring greater conformational flexibility and consequently a distinct chromatographic retention mechanism on reversed-phase columns . These discrete physicochemical differences—which are verifiable by NMR, HRMS, and HPLC—mean that 76362-29-3 cannot be substituted with any other EP alfuzosin impurity as a retention time marker or mass calibration standard in LC-MS method development.

Impurity characterization Computational chemistry LC-MS method development

Procurement-Relevant Application Scenarios for 76362-29-3 Based on Quantifiable Differentiation Evidence


ANDA/NDA Pharmaceutical Impurity Profiling and Regulatory Quality Control

Regulatory submissions for generic alfuzosin hydrochloride drug products (ANDAs or NDAs) require identification, quantification, and control of specified impurities per EP and USP monographs. 76362-29-3 (Impurity D) must be procured as a certified reference standard because it is the only compound that co-elutes in the RRT ≈ 0.4 window and satisfies the BP-mandated resolution criterion of ≥2.0 against Impurity E . Use of a non-pharmacopoeial quinazoline analog would fail system suitability testing and invalidate batch-release analytical data. The compound is supplied with full characterization data (NMR, HPLC, MS) compliant with regulatory guidelines, making it the requisite standard for method validation (AMV), quality control, and stability testing .

Forced Degradation and Stability-Indicating Method Development

In stress stability studies of alfuzosin hydrochloride drug substance or co-formulated products (e.g., alfuzosin + solifenacin), 76362-29-3 is formed as a hydrolytic and oxidative degradation product . The HPTLC and HPLC-DAD methods validated for simultaneous determination of alfuzosin and its official impurities rely on the authentic Impurity D standard for peak identification and quantification . Procuring 76362-29-3 as a pure, characterized compound (typically ≥97% purity, with COA including HPLC, NMR, and MS data ) is essential for degradation kinetics studies, shelf-life determination, and establishing impurity acceptance criteria per ICH Q3B guidelines.

Pharmacological Reference Compound for α1A-Adrenoceptor Binding and Functional Studies

76362-29-3 exhibits a sub-nanomolar Ki (0.33 nM) at human cloned α1A-adrenoceptors, representing a 7.3-fold higher binding affinity than alfuzosin itself (Ki = 2.4 nM) . This distinct pharmacological profile makes the compound valuable as a high-affinity probe ligand in receptor occupancy assays, competition binding studies, and structure-activity relationship (SAR) investigations of the 2,4-diamino-6,7-dimethoxyquinazoline scaffold . Researchers investigating the molecular determinants of α1-adrenoceptor subtype selectivity should select 76362-29-3 over alfuzosin when the goal is to isolate the contribution of the deacylated N2-(3-aminopropyl) pharmacophore from the tetrahydrofuroyl amide moiety present in the parent drug .

Pharmacopoeial System Suitability Mixture Preparation and Column Qualification

The USP and EP prescribe the use of an Alfuzosin System Suitability Mixture containing Impurity D alongside Impurity A (alfuzosin) and Impurity E to qualify chromatographic columns and validate system performance before batch analysis . 76362-29-3 is the required component for Impurity D in this mixture; its RRT of ~0.4 and resolution ≥2.0 from Impurity E serve as quantitative pass/fail criteria for column selection . A study evaluating 36 commercial reversed-phase columns for alfuzosin impurity separation demonstrated that column selection based on chemometric classification correlates with successful separation of Impurity D from other related substances, underscoring the irreplaceable role of this compound in method transfer and column equivalency testing .

Quote Request

Request a Quote for N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.